(R)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole
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Overview
Description
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dicyclopentylmethyl group and a dihydrooxazole ring. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Introduction of the Dicyclopentylmethyl Group: This step involves the alkylation of the pyridine ring using a suitable alkylating agent such as dicyclopentylmethyl chloride.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the dihydrooxazole ring.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and dihydrooxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the pyridine ring results in the formation of a piperidine derivative.
Substitution: Substitution reactions can yield halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules makes it a valuable tool in biochemical studies.
Medicine
In the field of medicine, ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of ®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-(Cyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole: This compound is similar in structure but lacks the additional cyclopentyl group.
2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: This compound is similar but lacks the methyl group on the dihydrooxazole ring.
Uniqueness
®-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4-methyl-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both the dicyclopentylmethyl and methyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4R)-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4-methyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14-13-23-20(21-14)18-12-6-11-17(22-18)19(15-7-2-3-8-15)16-9-4-5-10-16/h6,11-12,14-16,19H,2-5,7-10,13H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSSHVIWEDKUPU-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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